3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide
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Overview
Description
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide is a synthetic compound that features a pyrazole ring substituted with a bromine atom and an azetidine ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving 1,3-dicarbonyl compounds and hydrazine derivatives.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving appropriate precursors, such as amino alcohols or azetidine derivatives.
Coupling Reactions: The final step involves coupling the brominated pyrazole with the azetidine derivative using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the azetidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can modify the functional groups on the pyrazole and azetidine rings .
Scientific Research Applications
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as an inhibitor of specific enzymes.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
- 2-(4-Bromo-1H-pyrazol-1-yl)aniline
- 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzonitrile
Uniqueness
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide is unique due to its specific combination of a brominated pyrazole ring and an azetidine ring attached to a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-12-6-16-19(10-12)9-11-7-18(8-11)14(20)17-13-4-2-1-3-5-13/h1-6,10-11H,7-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIISEGLAJYJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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